Dimethylhydrazone valeraldehyde
Description
Contextual Significance of N,N-Dialkylhydrazones in Contemporary Organic Chemistry
N,N-dialkylhydrazones, particularly N,N-dimethylhydrazones like Dimethylhydrazone valeraldehyde (B50692), have emerged as versatile and indispensable reagents in modern organic synthesis. sci-hub.stnih.gov They serve as synthetic equivalents of carbonyl compounds, namely aldehydes and ketones, but exhibit unique reactivity that allows for transformations not easily achievable with the parent carbonyls. sci-hub.st The primary significance of N,N-dialkylhydrazones stems from their ability to act as "umpolung" reagents. In a typical aldehyde like valeraldehyde, the carbonyl carbon is electrophilic. However, upon conversion to its N,N-dimethylhydrazone, the α-carbon can be deprotonated with a strong base (like lithium diisopropylamide, LDA) to form a highly nucleophilic metalated species. sci-hub.stresearchgate.net This inversion of polarity is fundamental to their utility.
This high nucleophilicity of the metalated hydrazone intermediates is crucial for forming new carbon-carbon bonds, a central goal in organic synthesis. researchgate.net These intermediates react efficiently with a wide range of electrophiles, such as alkyl halides, in a controlled and often regioselective manner. researchgate.net Furthermore, the hydrazone moiety can be employed as a chiral auxiliary, enabling the synthesis of enantiomerically enriched compounds. sci-hub.st After the desired synthetic transformations are complete, the hydrazone group can be readily cleaved, typically through oxidative hydrolysis, to regenerate the carbonyl functionality, thus completing its role as a carbonyl equivalent. researchgate.net This combination of reliable formation, unique reactivity, and clean removal makes N,N-dialkylhydrazones powerful tools in the synthesis of complex organic molecules. sci-hub.st
A key advantage of N,N-dimethylhydrazones is their straightforward preparation. They are typically synthesized in high yields through the direct condensation reaction of an aldehyde or ketone with unsymmetrical dimethylhydrazine (UDMH). researchgate.netsoeagra.com
Table 1: Synthesis of Valeraldehyde Dimethylhydrazone This table outlines the standard condensation reaction for forming the target compound.
| Reactant 1 | Reactant 2 | Product | Byproduct |
| Valeraldehyde | N,N-Dimethylhydrazine | Valeraldehyde Dimethylhydrazone | Water |
Historical Development and Evolution of Hydrazone Chemistry in Synthetic Methodologies
The history of hydrazone chemistry is intrinsically linked to the discovery and exploration of their parent compounds, hydrazines. The first hydrazine (B178648) derivative, phenylhydrazine, was synthesized by Emil Fischer in 1875 through the reduction of a diazonium salt. princeton.edu This discovery was pivotal, as Fischer subsequently used phenylhydrazine to react with sugars, forming crystalline hydrazones known as osazones, which allowed for the differentiation and characterization of various monosaccharides. princeton.eduwikipedia.org This early work established hydrazones as valuable derivatives for the isolation and identification of carbonyl compounds. erpublications.com
For many decades, the primary role of hydrazones in synthesis was limited to their function as protecting groups or in specific named reactions like the Wolff–Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group via a hydrazone intermediate. wikipedia.org The expansion of their synthetic utility began with the exploration of N,N-dialkylhydrazones. A significant advancement came with the work of E.J. Corey and Dieter Enders in the 1970s, who demonstrated that N,N-dimethylhydrazones could be efficiently deprotonated at the α-carbon to form stable, nucleophilic anions. researchgate.net This research showcased their potential for stereochemically and positionally selective C-C bond formation, transforming them from simple derivatives into powerful synthetic intermediates. researchgate.net
This development paved the way for the widespread adoption of N,N-dialkylhydrazone chemistry, including the use of chiral hydrazones for asymmetric synthesis, exemplified by the SAMP/RAMP hydrazone methods developed by Enders. researchgate.net Over time, the applications have continued to evolve, with N,N-dialkylhydrazones now being used as ligands for transition metal catalysts and in pericyclic and free-radical reactions, cementing their status as a cornerstone of modern synthetic organic chemistry. sci-hub.stacs.org
Table 2: Physical and Chemical Properties of Valeraldehyde Dimethylhydrazone
| Property | Value |
| IUPAC Name | 1-(pentylideneamino)dimethylamine |
| Molecular Formula | C₇H₁₆N₂ |
| CAS Number | 14090-57-4 |
| Molecular Weight | 128.22 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14090-57-4 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-methyl-N-[(Z)-pentylideneamino]methanamine |
InChI |
InChI=1S/C7H16N2/c1-4-5-6-7-8-9(2)3/h7H,4-6H2,1-3H3/b8-7- |
InChI Key |
GETAETQIBNJCHL-FPLPWBNLSA-N |
SMILES |
CCCCC=NN(C)C |
Isomeric SMILES |
CCCC/C=N\N(C)C |
Canonical SMILES |
CCCCC=NN(C)C |
Origin of Product |
United States |
Synthesis of Dimethylhydrazone Valeraldehyde and Analogous Structures
Established Synthetic Routes for Dimethylhydrazone Valeraldehyde (B50692)
The conventional and most direct method for synthesizing Dimethylhydrazone valeraldehyde (also known as valeraldehyde dimethylhydrazone) is through the condensation reaction of valeraldehyde (pentanal) with 1,1-dimethylhydrazine (B165182). This reaction is a classic example of hydrazone formation from an aldehyde.
The typical laboratory procedure involves combining valeraldehyde with a slight molar excess of 1,1-dimethylhydrazine in a suitable solvent, such as absolute ethanol (B145695). The mixture is then heated under reflux at approximately 80°C for an extended period, often around 16 hours, under an inert atmosphere like nitrogen to prevent oxidation. The progress of the reaction is monitored using thin-layer chromatography (TLC) to confirm the complete conversion of the starting aldehyde. This established route is reliable for producing the desired C₇H₁₆N₂ compound.
Advanced Methodologies for N,N-Dialkylhydrazone Formation
While the direct condensation method is effective, research has focused on developing more advanced and efficient methodologies for the synthesis of N,N-dialkylhydrazones. These approaches often employ catalysts to accelerate the reaction, improve yields, and operate under milder conditions.
Lewis acids, including transition metal compounds, have been successfully employed to catalyze the formation of hydrazones. These catalysts facilitate the reaction between hydrazine (B178648) derivatives and carbonyl compounds, which can otherwise require long reaction times and harsh conditions like heating. mdpi.com
One notable example is the use of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as an efficient catalyst for the preparation of N,N-dimethylhydrazones. mdpi.com Research has demonstrated that this catalyst can significantly shorten the reaction time compared to non-catalyzed protocols. mdpi.com In a general procedure, the carbonyl compound is mixed with N,N-dimethylhydrazine and a catalytic amount of CeCl₃·7H₂O in a solvent like tert-butanol. mdpi.com Furthermore, nickel has been utilized as a catalyst in reactions involving hydrazones, such as the hydroalkylation and hydroalkenylation of 1,3-dienes, highlighting its role in the broader chemistry of this functional group. rsc.org
Table 1: Transition-Metal Catalysts in Hydrazone Synthesis
| Catalyst | Substrate Type | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| CeCl₃·7H₂O | Aromatic Aldehydes & Ketones | tert-Butanol | Shortens reaction time for N,N-dimethylhydrazone formation. mdpi.com | mdpi.com |
| Nickel complexes | Hydrazones and 1,3-Dienes | Not specified | Catalyzes hydroalkylation, serving as an effective method for forming C-C bonds using hydrazone nucleophiles. rsc.org | rsc.org |
Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in hydrazone synthesis. These catalysts are often metal-free and can operate under mild, environmentally friendly conditions. tandfonline.com
Simple, commercially available molecules like anthranilic acids and other aminobenzoic acids have been identified as superior catalysts for hydrazone formation at neutral pH, significantly outperforming the traditional aniline-catalyzed reaction. nih.gov These catalysts can increase reaction rates by one to two orders of magnitude. nih.gov The mechanism is believed to involve the formation of a catalyst-imine intermediate, with the ortho-carboxylate group aiding in intramolecular proton transfer. nih.gov Other effective organocatalysts include 2-aminophenols and meglumine (B1676163). tandfonline.comacs.org Meglumine, a biodegradable and inexpensive catalyst derived from glucose, has been shown to efficiently promote hydrazone synthesis in an aqueous-ethanol mixture at room temperature. tandfonline.com
Table 2: Organocatalysts for Hydrazone Formation
| Catalyst | Catalyst Type | pH/Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Anthranilic Acid | Arylamine | Neutral (pH 7.4) | Substantial rate enhancement over aniline (B41778) catalysis. nih.gov | nih.gov |
| 5-Methoxyanthranilic Acid | Arylamine | Neutral (pH 7.4) | One of the most efficient catalysts, providing significant rate enhancement. nih.gov | nih.gov |
| 2-Aminophenols | Phenol derivative | Neutral (pH 7.4) | Offers up to 7-fold greater rate enhancement than aniline. acs.org | acs.org |
| Meglumine | Amino alcohol | Room Temp | Biodegradable, inexpensive, metal-free, and effective in aqueous media. tandfonline.com | tandfonline.com |
In line with the principles of green chemistry, several sustainable methods for hydrazone synthesis have been developed to minimize environmental impact. These approaches focus on reducing solvent use, employing biodegradable catalysts, and utilizing alternative energy sources.
The use of natural, non-toxic catalysts like citric acid exemplifies this trend. nih.gov Citric acid has been shown to effectively catalyze the condensation of hydrazines with carbonyl compounds, leading to high yields and aligning with green chemistry principles. nih.gov Similarly, meglumine serves as a biodegradable catalyst. tandfonline.com
Mechanochemistry offers a significant advancement by reducing or eliminating the need for solvents. rsc.org Techniques such as liquid-assisted grinding (LAG) and solid-state melt reactions have been used to produce hydrazones in excellent yields (>99%). rsc.org Twin-screw extrusion (TSE) is another solvent-free mechanochemical approach that has been applied to the continuous synthesis of hydrazone-based active pharmaceutical ingredients. acs.org
A novel and environmentally benign technique involves the use of high hydrostatic pressure (HHP) to assist synthesis. This method allows for the reaction to proceed without any solvents or catalysts, often resulting in nearly quantitative yields and simplifying product isolation. nih.gov
Table 3: Sustainable Synthetic Methods for Hydrazones
| Method | Approach | Catalyst/Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Biodegradable Catalysis | Green Chemistry | Citric Acid | Eco-friendly, non-toxic catalyst promoting efficient synthesis. nih.gov | nih.gov |
| Mechanochemistry | Solvent-Free | Liquid-Assisted Grinding | Excellent yields (>99%) with minimal solvent use. rsc.org | rsc.org |
| Mechanochemistry | Solvent-Free | Twin-Screw Extrusion (TSE) | Enables continuous, solvent-free manufacturing. acs.org | acs.org |
| High-Pressure Synthesis | Solvent/Catalyst-Free | High Hydrostatic Pressure (HHP) | Nearly quantitative yields without solvents or catalysts. nih.gov | nih.gov |
Mechanistic Organic Chemistry of Dimethylhydrazone Valeraldehyde Reactions
Nucleophilic Reactivity and Organometallic Derivatives
The dimethylhydrazone functionality is a powerful tool for activating the α-carbon for nucleophilic attack. This is primarily achieved through the formation of organometallic derivatives, most notably organolithium species, which act as potent nucleophiles.
N,N-Dimethylhydrazones of aldehydes, including valeraldehyde (B50692) dimethylhydrazone, can be readily deprotonated at the α-carbon using strong bases such as lithium diisopropylamide (LDA). This deprotonation results in the formation of a resonance-stabilized aza-enolate, an organolithium species that is highly nucleophilic at the carbon atom. The stability of this intermediate arises from the delocalization of the negative charge across the carbon-nitrogen-nitrogen system.
The general reaction for the formation of the organolithium species from valeraldehyde dimethylhydrazone is as follows:
These lithiated hydrazones readily react with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and esters, to form new carbon-carbon bonds at the α-position. For instance, the reaction with an alkyl halide like methyl iodide would yield 2-methylvaleraldehyde dimethylhydrazone, which can then be hydrolyzed back to the corresponding aldehyde.
Table 1: Representative Reactions of Lithiated Valeraldehyde Dimethylhydrazone
| Electrophile | Product after Hydrolysis |
| Methyl iodide | 2-Methylvaleraldehyde |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)valeraldehyde |
| Ethyl chloroformate | Ethyl 2-formylpentanoate |
While less common than α-deprotonation, the carbon-nitrogen double bond of dimethylhydrazones can undergo nucleophilic addition. This reactivity is more pronounced when the carbon atom of the C=N bond is activated by electron-withdrawing groups or when highly reactive nucleophiles are used. For instance, organolithium or Grignard reagents can, in some cases, add to the carbon of the hydrazone. However, for simple alkyl dimethylhydrazones like valeraldehyde dimethylhydrazone, this pathway is generally less favored than α-deprotonation.
Oxidative Transformations of Dimethylhydrazone Valeraldehyde
The dimethylhydrazone group can be cleaved or transformed under oxidative conditions, providing routes to other important functional groups, most notably nitriles.
A key oxidative transformation of N,N-dimethylhydrazones is their conversion to nitriles. This can be achieved through a two-step sequence involving quaternization of the terminal nitrogen followed by elimination. A common method involves methylation of the dimethylamino group with methyl iodide to form a hydrazonium iodide salt. This salt is then treated with a base, such as sodium methoxide, to induce an elimination reaction, which is mechanistically related to the Cope elimination.
The mechanism proceeds through the formation of an N-oxide intermediate upon treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), which then undergoes a syn-elimination to yield the corresponding nitrile, in this case, valeronitrile.
Reaction Scheme:
Oxidation: CH₃(CH₂)₃CH=N-N(CH₃)₂ + m-CPBA → CH₃(CH₂)₃CH=N-N⁺(O⁻)(CH₃)₂
Cope-type Elimination: CH₃(CH₂)₃CH=N-N⁺(O⁻)(CH₃)₂ → CH₃(CH₂)₃C≡N + (CH₃)₂NOH
This method provides a mild and efficient way to convert aldehydes to nitriles via their dimethylhydrazone derivatives.
Besides conversion to nitriles, oxidative cleavage of the dimethylhydrazone group can regenerate the parent aldehyde. Reagents such as sodium periodate (B1199274) or ozonolysis can be used to cleave the C=N bond and restore the carbonyl group. This is particularly useful as the dimethylhydrazone can act as a protecting group for the aldehyde functionality during other synthetic transformations.
Furthermore, certain oxidative conditions can lead to functionalization at the α-carbon. For example, treatment with reagents like lead tetraacetate can result in acetoxylation at the α-position.
Rearrangement Reactions Involving this compound Intermediates
Dimethylhydrazone intermediates can participate in various rearrangement reactions, expanding their synthetic utility. One of the most significant is the Shapiro reaction, although this typically involves tosylhydrazones rather than dimethylhydrazones. However, related rearrangements can be envisioned.
A notable rearrangement involving N,N-dimethylhydrazones is the-sigmatropic rearrangement of their corresponding N-allyl-N-methylanilinium salts, which is a variation of the aza-Cope rearrangement. While not a direct rearrangement of valeraldehyde dimethylhydrazone itself, it highlights the potential for these moieties to participate in pericyclic reactions when appropriately substituted.
For instance, if the valeraldehyde dimethylhydrazone were modified to contain an allylic group on one of the methyls of the dimethylamino group, a-sigmatropic rearrangement could be induced. This type of rearrangement, known as the Stevens or Sommelet-Hauser rearrangement, would involve the formation of an ylide intermediate followed by the migration of a group to the adjacent carbon.
Carbocation Rearrangements
While carbocation formation directly on the hydrazone moiety is not a typical reaction pathway, carbocations can be generated on the pentyl side chain under specific conditions, such as in strong acid or during certain electrophilic reactions. Whenever a carbocation is formed, it is susceptible to rearrangement to a more stable form. lumenlearning.com This drive towards stability is a fundamental principle in organic chemistry. The stability of simple alkyl carbocations follows the order: tertiary > secondary > primary. youtube.com Rearrangements occur through 1,2-shifts, where a group from a carbon atom adjacent to the carbocation center migrates, taking its bonding electrons with it. lumenlearning.com
There are two primary types of such shifts:
Hydride Shift (1,2-Hydride Shift): In this process, a hydrogen atom with its two bonding electrons moves to the adjacent positively charged carbon. lumenlearning.com This typically occurs if the shift results in a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). youtube.com
Alkyl Shift (1,2-Alkyl Shift): If no suitable hydride is available for a shift that would increase stability, an entire alkyl group (like a methyl group) can migrate with its electron pair. masterorganicchemistry.com This is common when a quaternary carbon is adjacent to the carbocation center. masterorganicchemistry.com
For a derivative of this compound, if a reaction were to induce the formation of a carbocation at the C2 position of the pentyl chain (a secondary carbocation), a 1,2-hydride shift from C3 could occur to form a more stable secondary carbocation. A more significant rearrangement would be observed if a less stable primary carbocation were formed at the terminal end of the alkyl chain, which could then rearrange via a series of shifts to a more stable secondary position.
Table 1: Types of Carbocation Rearrangement Shifts
| Shift Type | Migrating Group | Description |
| 1,2-Hydride Shift | Hydrogen atom (H⁻) | A hydrogen atom on a carbon adjacent to the carbocation center moves to the carbocation, transferring the positive charge. |
| 1,2-Alkyl Shift | Alkyl group (e.g., CH₃⁻) | An alkyl group on a carbon adjacent to the carbocation center migrates to the carbocation, resulting in a rearranged carbon skeleton. |
Tautomerization Processes
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org While keto-enol tautomerism is the most widely known example, hydrazones exhibit a similar equilibrium, most commonly with their enamine or azo tautomers. libretexts.orgpurdue.edu For N,N-dimethylhydrazone valeraldehyde, which lacks a proton on the second nitrogen atom, the relevant tautomerism is the hydrazone-enehydrazine equilibrium.
This process involves the migration of an alpha-proton (a proton on the carbon adjacent to the C=N group) to the imine nitrogen. The mechanism can be catalyzed by either acid or base. youtube.comlibretexts.org
Base-catalyzed mechanism: A base removes an α-hydrogen, creating a resonance-stabilized carbanion. Protonation of the nitrogen atom of this intermediate yields the enehydrazine. libretexts.org
Acid-catalyzed mechanism: The imine nitrogen is first protonated. A base (such as the solvent) then removes an α-hydrogen to form the stable enehydrazine.
The equilibrium between the hydrazone and enehydrazine forms generally favors the more stable hydrazone form, which possesses a C=N double bond compared to the C=C double bond of the enehydrazine. reddit.com
Table 2: Tautomeric Forms of this compound
| Tautomer Name | Structure | Key Features |
| Hydrazone | C₄H₉-CH=N-N(CH₃)₂ | Contains a Carbon-Nitrogen double bond (C=N). Generally the more stable and predominant form. |
| Enehydrazine | C₃H₇-CH=CH-NH-N(CH₃)₂ | Contains a Carbon-Carbon double bond (C=C) and an N-H bond. Formed by migration of an α-proton. |
Free Radical Reaction Pathways of Hydrazone Derivatives
The free radical chemistry of hydrazones is a significant area of study, particularly concerning their antioxidant properties and their utility as intermediates in synthesis. pensoft.netscielo.org.mx Hydrazone derivatives can interact with free radicals through several mechanisms, primarily Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netresearchgate.net The favorability of each pathway depends on the structure of the hydrazone, the nature of the radical, and the solvent. researchgate.netrsc.org
Hydrazinyl Radical Formation and Subsequent Transformations
A key intermediate in the radical chemistry of hydrazones is the hydrazinyl radical. For many hydrazones, this radical is formed by the abstraction of a hydrogen atom from one of the nitrogen atoms. However, since this compound lacks a hydrogen on the N-N moiety, hydrazinyl radical formation must proceed through alternative pathways.
One such pathway is the addition of an external radical to the C=N double bond. Another involves the abstraction of a hydrogen atom from the carbon skeleton, most likely from the α-carbon, which would be stabilized by resonance with the hydrazone functional group.
Once formed, these radical intermediates can undergo various transformations. For instance, radical species derived from hydrazones are known to participate in cyclization reactions or coupling reactions, making them valuable synthetic intermediates. researchgate.net
Mechanistic Studies of Free Radical Additions
The C=N double bond of hydrazones is susceptible to the addition of free radicals. researchgate.net The mechanism of free-radical addition generally proceeds via a chain reaction involving initiation, propagation, and termination steps. wikipedia.org
Initiation: A radical initiator (e.g., a peroxide) decomposes under heat or light to generate free radicals.
Propagation:
Step 1 (Addition): The generated radical adds to the carbon atom of the hydrazone's C=N bond. This position is typically favored over the nitrogen atom. The addition results in the formation of a new, more stable radical intermediate centered on the nitrogen atom—a hydrazinyl radical. researchgate.netyoutube.com
Step 2 (Abstraction): The newly formed hydrazinyl radical can then abstract an atom (commonly a hydrogen) from another molecule to yield the final addition product and regenerate a radical to continue the chain. wikipedia.org
The regioselectivity of the initial addition is crucial, with the incoming radical attacking the carbon to form a stabilized nitrogen-centered radical. This pathway allows for the formation of substituted hydrazine (B178648) derivatives. researchgate.net
Strategic Synthetic Applications of Dimethylhydrazone Valeraldehyde As a Key Building Block
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is a fundamental process in organic chemistry, enabling the construction of complex molecular skeletons from simpler precursors. vanderbilt.eduorganic-chemistry.orgresearchgate.net Valeraldehyde (B50692) dimethylhydrazone proves to be a valuable reagent in several types of C-C bond forming reactions.
Homologation Reactions (e.g., Wittig-type and Horner-Wadsworth-Emmons Analogues)
Homologation reactions, which extend a carbon chain by a single methylene (B1212753) unit, are a key synthetic transformation. organic-chemistry.org While direct examples involving valeraldehyde dimethylhydrazone in classic Wittig or Horner-Wadsworth-Emmons (HWE) reactions are not extensively documented in readily available literature, the principles of these reactions provide a framework for understanding how hydrazones can be conceptually utilized.
The Wittig reaction typically involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgnrochemistry.commasterorganicchemistry.com The reaction is known for its reliability in forming a carbon-carbon double bond at a specific location. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.orgyoutube.comslideshare.nettcichemicals.com A key advantage of the HWE reaction is that it often produces the (E)-alkene with high selectivity. organic-chemistry.org The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which simplifies purification. organic-chemistry.org
The reactivity of the hydrazone moiety can be likened to that of carbonyl compounds in these olefination reactions. The nitrogen of the dimethylamino group can be quaternized and then eliminated to generate a reactive intermediate that could potentially undergo olefination, though this is a hypothetical application.
Conjugate Addition Reactions (e.g., Michael Additions)
Valeraldehyde dimethylhydrazone can participate as a nucleophile in conjugate addition reactions, most notably the Michael addition. The Michael reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds in a 1,4-fashion. masterorganicchemistry.com
In the context of valeraldehyde dimethylhydrazone, the α-carbon to the C=N bond can be deprotonated to form a nucleophilic aza-enolate. This aza-enolate can then add to a Michael acceptor. The asymmetric Michael addition of carbon nucleophiles to conjugated carbonyl compounds is a significant method for C-C bond formation. doi.org
| Reaction | Description | Key Features |
| Michael Addition | Nucleophilic addition of an enolate or other nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com | Forms a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.org |
Coupling and Cross-Coupling Methodologies
Cross-coupling reactions are a class of reactions in organic synthesis that involve the joining of two fragments with the aid of a metal catalyst. youtube.comrsc.org These reactions have become indispensable for the construction of complex molecules. youtube.com While specific examples detailing the direct use of valeraldehyde dimethylhydrazone in well-known cross-coupling reactions like Suzuki or Heck couplings are not prevalent, its derivatives could potentially be employed. For instance, conversion to a vinyl halide or triflate derivative could allow it to participate as a coupling partner. Nickel-catalyzed cross-coupling reactions are known to be tolerant of a wide range of functional groups. nih.gov Cross-dehydrogenative coupling (CDC) reactions offer a method for forming C-C bonds by C-H activation of both coupling partners. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder and [2+2] Cycloadditions)
Cycloaddition reactions are powerful methods for constructing cyclic compounds. libretexts.org The C=N bond in valeraldehyde dimethylhydrazone imparts reactivity that can be harnessed in these transformations.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orgyoutube.comcureffi.org It typically involves a conjugated diene and a dienophile. cureffi.orglibretexts.org While the dimethylhydrazone itself is not a classic diene or dienophile, its derivatives could be designed to participate in such reactions. For example, a vinyl-substituted derivative could act as the diene component. The formation of bridged-ring amines has been achieved through the cycloaddition of N-arylpyrroles with benzynes. beilstein-journals.org
[2+2] Cycloadditions lead to the formation of four-membered rings. libretexts.org The reaction between a phosphonium ylide and a carbonyl compound in the Wittig reaction can be viewed as proceeding through a [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.org
Functional Group Transformations and Derivatization
Beyond its role in forming the carbon skeleton, valeraldehyde dimethylhydrazone is a valuable intermediate for various functional group transformations.
Regeneration of Carbonyl Compounds
A crucial aspect of using hydrazones in synthesis is the ability to regenerate the parent carbonyl compound. acs.org This cleavage of the C=N bond allows the hydrazone to function as a protecting group for aldehydes and ketones. Various methods have been developed for this purpose, which can be broadly categorized as oxidative, hydrolytic, and reductive cleavage procedures. acs.org
Conversion to Nitriles from Dimethylhydrazone Valeraldehyde
The transformation of aldehydes into nitriles is a fundamental process in organic chemistry, as nitriles are precursors to a wide array of functional groups such as amines, carboxylic acids, and amides. asianpubs.orglookchem.com A common route to nitriles from aldehydes involves the formation of an aldoxime followed by dehydration. nih.govchemguide.co.uk However, the use of N,N-dimethylhydrazones, such as this compound, offers an alternative and efficient pathway.
One established method involves the oxidative cleavage of aldehyde N,N-dimethylhydrazones. For instance, reaction with dimethyl sulfoxide (B87167) (DMSO) and potassium carbonate can yield nitriles in quantitative amounts. tandfonline.com This process can also be performed as a "one-pot" synthesis directly from the corresponding aldehyde. tandfonline.com Another approach utilizes hydroxylamine (B1172632) hydrochloride in DMSO at elevated temperatures, which facilitates the conversion of aldehydes to nitriles. lookchem.com Research has shown that various aldehydes, both aliphatic and aromatic, can be successfully converted to their corresponding nitriles using this methodology. lookchem.com
The table below summarizes findings from studies on the conversion of aldehydes to nitriles, which is applicable to the transformation of this compound.
Table 1: Research Findings on the Conversion of Aldehydes to Nitriles
| Starting Aldehyde | Reagents | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Hydroxylamine hydrochloride, DMSO | 2 min (reflux) | >95% | lookchem.com |
| 4-Hydroxy-3-methoxybenzaldehyde | O-phenylhydroxylamine hydrochloride, Methanol/Phosphate buffer | 8 h | 99% | nih.gov |
| Pentanal | Anhydrous ferrous sulphate, Hydroxylamine hydrochloride, DMF | 4 h 30 min | 90% | asianpubs.org |
| Hexanal | Anhydrous ferrous sulphate, Hydroxylamine hydrochloride, DMF | 4 h 15 min | 92% | asianpubs.org |
| Heptanal | Anhydrous ferrous sulphate, Hydroxylamine hydrochloride, DMF | 4 h | 95% | asianpubs.org |
Synthesis of Amines and Imines
This compound is also a valuable precursor for the synthesis of amines and imines, which are fundamental components of many biologically active molecules and synthetic intermediates.
Synthesis of Amines:
Primary amines can be synthesized from aldehydes through reductive amination. nih.gov This process typically involves the reaction of an aldehyde with ammonia (B1221849) in the presence of a reducing agent. libretexts.org A more direct route from this compound involves the reduction of the hydrazone itself. N,N-dimethylhydrazones can be efficiently reduced to the corresponding N,N-dimethylhydrazines using amine borane (B79455) complexes, such as those derived from t-butylamine or n-butylamine. nsf.gov These reactions are often performed at a moderately low pH and provide a cost-effective method for this transformation. nsf.gov Subsequent cleavage of the N-N bond would be required to yield the primary amine.
Furthermore, aldehydes can be transformed into vicinal diamines through a one-pot procedure involving a Darzens reaction, followed by treatment with an amine and a reducing agent like sodium borohydride. nih.gov
Synthesis of Imines:
Imines, characterized by a carbon-nitrogen double bond, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. srce.hrmasterorganicchemistry.comyoutube.com This reaction is reversible and often driven to completion by the removal of water. youtube.com While imines are generally synthesized from aldehydes and primary amines, the dimethylhydrazone functionality itself is a type of imine derivative (specifically, a hydrazone). The synthesis of other imines from this compound would involve a transimination reaction, where the dimethylamine (B145610) moiety is displaced by a different primary amine.
Recent advancements have also explored palladium-catalyzed dehydrogenation of N-fluoroamides to produce α,β-unsaturated imines, highlighting the ongoing development of new synthetic methodologies in this area. nih.gov
Retrosynthetic Strategies Employing this compound
Retrosynthetic analysis, a technique pioneered by E.J. Corey, involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". slideshare.netyoutube.com this compound can be a key synthon in such analyses, offering strategic advantages in the synthesis of complex molecules.
Strategic Disconnections for Complex Molecule Synthesis
In retrosynthesis, functional groups are key to identifying potential disconnections. youtube.com The dimethylhydrazone group in this compound represents a masked aldehyde. This allows chemists to carry the aldehyde functionality through several synthetic steps in a protected form, preventing unwanted side reactions. The disconnection of a complex target molecule might lead back to a key intermediate like this compound.
For example, in the synthesis of a molecule containing an amine, a retrosynthetic disconnection of a carbon-nitrogen bond could lead back to an aldehyde (or its hydrazone equivalent) and an amine, suggesting a reductive amination as the forward reaction. youtube.com Similarly, identifying a 1,5-dicarbonyl relationship in a target molecule might suggest a Michael addition, where one of the carbonyls could be derived from a precursor like this compound. youtube.com
The use of a dimethylhydrazone allows for specific reactivity, such as the formation of stabilized carbanions at the α-position, which can then participate in C-C bond-forming reactions. This makes it a valuable tool for homologation reactions, where the carbon chain is extended. youtube.com
Integration into Multi-Step Synthetic Sequences
The stability and predictable reactivity of this compound make it an excellent component for multi-step synthetic sequences. Its ability to be carried through various reaction conditions without decomposition, and then be converted to other functional groups at a desired stage, is a significant advantage.
For instance, a synthetic plan might involve an initial carbon-carbon bond formation using the nucleophilicity of the α-carbon of the dimethylhydrazone. The resulting elongated hydrazone can then be subjected to further transformations at other parts of the molecule. Finally, the dimethylhydrazone group can be hydrolyzed back to the aldehyde or converted directly into a nitrile or an amine, demonstrating its utility as a versatile synthetic intermediate. This strategic integration minimizes the need for protection and deprotection steps, leading to more efficient and atom-economical syntheses.
Asymmetric Synthesis with Dimethylhydrazone Valeraldehyde Derivatives
Chiral Auxiliary Approaches (e.g., SAMP/RAMP Hydrazones)
One of the most robust and widely utilized methods for asymmetric synthesis involving hydrazones is the use of chiral auxiliaries. acs.org The Enders SAMP/RAMP hydrazone alkylation, developed by E. J. Corey and Dieter Enders, is a cornerstone of this approach. wikipedia.org This methodology facilitates asymmetric carbon-carbon bond formation at the α-position of a carbonyl compound, such as valeraldehyde (B50692), by temporarily incorporating a chiral auxiliary. wikipedia.org
The process begins with the condensation of valeraldehyde with a chiral hydrazine (B178648), typically (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), to form a chiral hydrazone. wikipedia.orgorgsyn.org Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate. wikipedia.org This intermediate is stabilized by the chelation of the lithium cation between the enolate nitrogen and the oxygen atom of the methoxymethyl group, creating a rigid, five-membered ring structure. chemtube3d.com This chelation-controlled conformation effectively blocks one face of the azaenolate, directing the subsequent approach of an electrophile to the opposite face.
This directed attack ensures a highly diastereoselective alkylation, generating a new stereocenter with a predictable configuration. chemtube3d.com The final step involves the cleavage of the N-N bond of the alkylated hydrazone, typically through ozonolysis or mild acid hydrolysis, to release the α-alkylated chiral aldehyde and recover the chiral auxiliary for reuse. wikipedia.org The use of SAMP or RAMP allows for the synthesis of either enantiomer of the target molecule. mit.edu This method has proven highly effective for the α-alkylation of various aliphatic aldehydes, yielding products with excellent enantiomeric excess (ee). mit.edu
| Aldehyde Precursor | Electrophile (R-X) | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Propanal | CH3I | (S)-2-Methylpropanal | 65 | ≥95 | mit.edu |
| Butanal | CH3I | (S)-2-Methylbutanal | 71 | ≥96 | mit.edu |
| Octanal | CH3I | (S)-2-Methyloctanal | 68 | ≥95 | mit.edu |
| 3-Methylbutanal | C2H5I | (S)-2-Ethyl-3-methylbutanal | 75 | ≥98 | wikipedia.org |
Asymmetric Catalysis
While chiral auxiliaries offer excellent stereocontrol, catalytic approaches are often more atom-economical. Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of enantioenriched product, avoiding the need for stoichiometric amounts of a chiral director and subsequent cleavage steps.
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric reactions. In the context of hydrazone chemistry, chiral secondary amines, such as proline and its derivatives, are prominent catalysts. youtube.com These catalysts can activate substrates through the formation of transient enamine or iminium ion intermediates.
For a derivative like dimethylhydrazone valeraldehyde, an organocatalytic approach could involve its reaction with an α,β-unsaturated aldehyde. A chiral diarylprolinol silyl (B83357) ether catalyst can activate the unsaturated aldehyde by forming a chiral iminium ion, which then undergoes a stereoselective aza-Michael addition with the N,N-dimethylhydrazone acting as the nucleophile. The hydrazone's nucleophilicity stems from the conjugation of the terminal nitrogen's lone pair with the C=N double bond. This strategy allows for the enantioselective formation of a new C-C bond, leading to chiral γ-hydrazono aldehydes. The resulting products can be further cyclized or transformed into valuable chiral building blocks.
Transition metal catalysis offers a powerful avenue for the functionalization of hydrazones, particularly through C-H activation. youtube.com The N,N-dimethylamino group of a hydrazone can act as a directing group, positioning a transition metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) in proximity to a specific C-H bond, enabling its selective cleavage and functionalization. nih.govresearchgate.net
For this compound, this strategy can be envisioned for the asymmetric C(sp³)–H functionalization at the β- or γ-positions of the pentyl chain. By employing a chiral ligand on the transition metal, the catalyst can differentiate between enantiotopic C-H bonds, leading to an enantioselective reaction. For instance, a palladium catalyst bearing a chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand could direct an arylation or alkenylation at a specific methylene (B1212753) group on the valeraldehyde backbone. Such reactions are at the forefront of synthetic methodology, providing novel pathways to complex chiral molecules from simple starting materials. snnu.edu.cn
Diastereoselective and Enantioselective Control Strategies
Achieving high levels of stereochemical purity is paramount in asymmetric synthesis. This often requires sophisticated strategies to control both diastereoselectivity and enantioselectivity, including the physical separation of stereoisomers and the development of processes that convert mixtures into a single desired product.
In chiral auxiliary-based approaches like the SAMP/RAMP method, the alkylation step produces a diastereomeric hydrazone. mit.edu Although the diastereoselectivity is often very high (often >95%), the minor diastereomer must be removed to ensure the final product has high enantiomeric purity. Because diastereomers have different physical properties, they can be separated by standard laboratory techniques. snnu.edu.cn
Purification is commonly achieved through column chromatography on silica (B1680970) gel or by recrystallization. The differing polarity and crystal packing abilities of the diastereomers allow for their separation. For example, the diastereomeric mixture of the SAMP-hydrazone of an α-alkylated aldehyde can be subjected to flash chromatography to isolate the major diastereomer before the auxiliary is cleaved. This purification at the diastereomeric stage is a critical step to guarantee that the final chiral aldehyde is obtained with maximum enantiomeric excess.
| Method | Principle of Separation | Applicability to Hydrazones | Reference |
|---|---|---|---|
| Crystallization | Differences in solubility and crystal lattice energy between diastereomers. Seeding with a pure crystal can enhance separation. | Effective for solid hydrazone derivatives where one diastereomer preferentially crystallizes. | snnu.edu.cn |
| Column Chromatography | Differences in polarity and interaction with the stationary phase (e.g., silica gel). | Widely applicable for both solid and oil hydrazone mixtures; a standard purification method. | mit.edu |
| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Used for difficult separations or when high purity is required on a smaller scale. | - |
Enantioconvergent catalysis represents a highly efficient strategy where a racemic starting material is converted into a single enantiomer of the product, potentially achieving a theoretical yield of 100% for the desired enantiomer. This is a significant advantage over classical kinetic resolutions, which have a maximum theoretical yield of 50%.
In hydrazone chemistry, recent advances have demonstrated the power of this approach. For example, a ruthenium-catalyzed enantioconvergent hydrobenzylation of racemic allylic alcohols has been developed using aryl hydrazones as nucleophile precursors. acs.orgnih.gov In this process, a single ruthenium catalyst, equipped with a chiral ligand, orchestrates multiple steps: the oxidation of the racemic alcohol to an α,β-unsaturated ketone, the conjugate addition of the hydrazone, and the subsequent reduction. acs.org The catalyst controls the stereochemistry of the conjugate addition, funneling both enantiomers of the starting material through a common intermediate to form a single product enantiomer with high diastereoselectivity and enantioselectivity. acs.orgacs.org
While this specific example uses aryl hydrazones, the principle could be extended to derivatives of this compound. An enantioconvergent process could be designed where a racemic valeraldehyde derivative is reacted under conditions that allow for the racemization of the starting material or an intermediate, while the chiral catalyst selectively converts only one enantiomer into the desired product, thereby shifting the equilibrium until the racemic mixture is consumed. nih.gov
Catalytic Applications and Ligand Design Involving Dimethylhydrazone Valeraldehyde
Dimethylhydrazones as Ligands in Metal Catalysis
N,N-dimethylhydrazones have emerged as effective ligands in transition metal catalysis. Their ability to coordinate with metal centers through the nitrogen atoms allows for the activation of substrates and facilitates a range of chemical transformations. This is particularly evident in palladium-catalyzed reactions where the hydrazone moiety can act as a bidentate directing group, influencing the regioselectivity and efficiency of C-H functionalization reactions.
Palladium Catalysis
Palladium complexes are widely used in cross-coupling reactions, and the design of effective ligands is crucial for achieving high catalytic activity and selectivity. nih.govrsc.org Dimethylhydrazones have proven to be valuable in this context, participating in several key palladium-catalyzed transformations. researchgate.net
N-Alkylation: Palladium-catalyzed N-alkylation of amines is a fundamental reaction for synthesizing more complex amines, which are prevalent in bioactive compounds and materials. chemrxiv.orgchemrxiv.org While direct examples involving dimethylhydrazone valeraldehyde (B50692) as a ligand are not extensively documented, the broader class of hydrazones and related nitrogen-containing ligands play a significant role. For instance, palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines serves as an efficient method for constructing N,N-disubstituted hydrazines. nih.gov The general mechanism for palladium-catalyzed N-alkylation often involves a "borrowing hydrogen" methodology, which is considered a green and sustainable approach. chemrxiv.orgchemrxiv.org
Dehydrogenation: Palladium-catalyzed dehydrogenation is a powerful method for synthesizing aromatic and other unsaturated compounds from saturated or partially saturated cyclic hydrocarbons. nih.govrsc.orgnih.gov For example, palladium catalysts have been developed for the aerobic dehydrogenation of cyclohexanones to phenols. nih.govnih.gov The choice of ligand and reaction conditions can influence the chemoselectivity of these reactions. nih.gov While specific data on dimethylhydrazone valeraldehyde as a ligand in this context is scarce, palladium nanoparticles supported on various materials have shown high efficiency in the dehydrogenation of terpenes like dipentene (B1675403) to produce p-cymene. mdpi.com
Acylation: Palladium(II)-catalyzed C-H acylation has become a significant tool for the synthesis of ketones. nih.govmdpi.com In these reactions, a directing group is often employed to guide the palladium catalyst to a specific C-H bond. Hydrazones, including N-Boc protected hydrazones, have been successfully used as directing groups for the acylation of arenes with aldehydes, leading to the formation of 1,2-diacylbenzenes. nih.gov This strategy highlights the potential of this compound to act as a directing group in similar transformations.
Below is a table summarizing research findings on palladium-catalyzed reactions where hydrazone-type ligands or directing groups are involved.
| Reaction Type | Catalyst System | Substrates | Products | Key Findings |
| N-Alkylation | Pd(OAc)2 / DPPPy | Arylhydrazines, Allyl acetates | N1-allylated arylhydrazines | High chemo- and regio-selectivity under mild, open-air conditions. nih.gov |
| Dehydrogenation | Pd/C | Substituted cyclohexanones | Phenols | Efficient dehydrogenation without the need for external oxidants or hydrogen acceptors. rsc.orgnih.gov |
| Dehydrogenation | 5% Pd/CTF | Dipentene | p-Cymene | High conversion (100%) and selectivity (96%) at 220 °C. mdpi.com |
| Acylation | Pd(OAc)2 | Acetophenone N-Boc hydrazones, Aldehydes | 1,2-Diacylbenzenes | Direct C-H acylation via hydrazone directing group. nih.gov |
Lewis Acid Catalysis
Lewis acid catalysis involves the use of metal-based Lewis acids to activate substrates by accepting an electron pair. wikipedia.org This activation enhances the reactivity of the substrate towards nucleophilic attack or other transformations. wikipedia.org Hydrazone derivatives can participate in Lewis acid-catalyzed reactions. For example, the reaction of α,β-unsaturated N,N-dimethylhydrazones with 1,4-benzoquinone (B44022) in the presence of a Lewis acid like boron trifluoride can lead to the formation of indoles through an oxidative rearrangement. acs.org
Furthermore, Lewis acids such as nickel and zinc triflates have been shown to catalyze the formation of tetrazine rings, a reaction relevant to bio-orthogonal chemistry. nih.gov In the context of hydrazone functionalization, Lewis acids can facilitate the allylation of hydrazones to produce homoallylic amines. sapub.org Covalent organic frameworks (COFs) based on hydrazones have also been functionalized with Co(II) to act as Lewis acid catalysts for reactions like the cyanosilylation of aldehydes. rsc.org
Here is a data table of representative Lewis acid-catalyzed reactions involving hydrazones:
| Reaction Type | Lewis Acid Catalyst | Substrates | Products | Key Findings |
| Indole (B1671886) Synthesis | Boron trifluoride | α,β-Unsaturated N,N-dimethylhydrazones, 1,4-Benzoquinone | Indole-3-carboxaldehyde N,N-dimethylhydrazones | Unprecedented oxidative rearrangement to form indole rings. acs.org |
| Homoallylic Amine Synthesis | Tin(II) chloride | Hydrazones, Allyl bromide, Tin powder | Homoallylic hydrazones | A simple and practical approach avoiding toxic stannanes. sapub.org |
| Cyanosilylation | Co(II) in Hydrazone-based COF | Aldehydes | Cyanohydrins | Size-selective catalysis by the functionalized COF. rsc.org |
Other Transition Metal Systems
Beyond palladium, other transition metals can be utilized in catalysis involving hydrazone-type ligands. wikipedia.org For instance, copper(I) has been used to catalyze the reaction between chlorohydrazones and terminal alkynes, leading to the formation of pyrazoles. Mechanistic studies suggest the involvement of copper(I)-complexed alkynylhydrazone intermediates in the catalytic cycle. rsc.org The ability of transition metals to form bonds with reacting molecules on their surface is a key principle in heterogeneous catalysis, facilitating the breaking and forming of chemical bonds. youtube.comyoutube.com This principle is fundamental to a wide range of catalytic transformations. youtube.com
Hydrazone-Based Organocatalysts
Hydrazones themselves can act as organocatalysts, participating in reactions without the need for a metal center. nih.gov This is particularly relevant in the context of forming other hydrazones and oximes, which are important reactions in bioconjugation and dynamic combinatorial chemistry. nih.govnih.gov Simple aromatic compounds containing both an amine and a carboxylic acid, such as anthranilic acids, have been identified as highly effective catalysts for hydrazone and oxime formation, significantly accelerating the reaction rate compared to traditional aniline (B41778) catalysis at neutral pH. nih.govnih.gov The ortho-carboxylate group is believed to assist in intramolecular proton transfer during the reaction. nih.gov More recently, 2-aminophenols and 2-(aminomethyl)benzimidazoles have also been discovered as efficient catalysts for these transformations. acs.org
Furthermore, hydrazone activation has been employed in aminocatalytic cascade reactions. For example, a pyrrole-derived hydrazone was used in a cascade reaction to synthesize tetrahydroindolizines with high stereoselectivity. acs.org
The following table highlights key findings in hydrazone-based organocatalysis:
| Reaction Type | Organocatalyst | Substrates | Products | Key Findings |
| Hydrazone/Oxime Formation | 5-Methoxyanthranilic acid, 3,5-Diaminobenzoic acid | Aldehydes, Hydrazines/Hydroxylamines | Hydrazones/Oximes | Rate enhancements of one to two orders of magnitude over aniline catalysis at neutral pH. nih.govnih.gov |
| Hydrazone/Oxime Formation | 2-Aminophenols, 2-(Aminomethyl)benzimidazoles | Aldehydes, Hydrazines/Hydroxylamines | Hydrazones/Oximes | Up to 7-fold greater rate enhancement than aniline catalysis. acs.org |
| Tetrahydroindolizine Synthesis | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Pyrrole-derived hydrazone, α,β-Unsaturated aldehydes | Tetrahydroindolizines | Iminium ion–enamine-mediated cascade proceeds with full stereoselectivity. acs.org |
Mechanistic Insights into Catalytic Cycles Featuring this compound
Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing new catalysts. For transition metal-catalyzed reactions, the process typically involves several key steps: oxidative addition, ligand exchange, migratory insertion, and reductive elimination. youtube.comyoutube.com In the context of palladium catalysis, a Pd(II) salt is often used as a precatalyst, which is then reduced in situ to the active Pd(0) species by an organometallic reagent. youtube.com
In reactions where a dimethylhydrazone acts as a directing group, the initial step is the coordination of the hydrazone's nitrogen atoms to the metal center. This brings the metal in close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization.
For Lewis acid catalysis, the mechanism involves the coordination of the Lewis acid to an electronegative atom in the substrate, such as the nitrogen of the hydrazone. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. wikipedia.org
In cooperative multicatalytic systems, where a transition metal catalyst, an organocatalyst, and a Brønsted acid might be used together, the mechanistic picture can be more complex. nih.gov For example, in a palladium-catalyzed allylation of an aldehyde, the aldehyde can be activated by a secondary amine to form an enamine (organocatalysis), which then reacts with a Pd-allyl species generated with the help of a Brønsted acid. nih.gov
The study of reaction kinetics and the characterization of intermediates are essential for elucidating these complex mechanistic pathways.
Role of Dimethylhydrazone Valeraldehyde in Heterocyclic Compound Synthesis
Formation of Nitrogen-Containing Heterocycles.researchgate.net
Valeraldehyde (B50692) dimethylhydrazone is a key precursor for synthesizing various nitrogen-containing heterocyclic rings. The presence of the azomethine group (-N=CH-) is crucial for the bioactivity of the resulting hydrazone derivatives. researchgate.net
Synthesis of Pyrazoles and Pyrazolines
Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com In this context, while direct reactions involving valeraldehyde dimethylhydrazone are not extensively detailed in the provided results, the general principle of using hydrazones for pyrazole (B372694) synthesis is well-established. For instance, β,γ-unsaturated hydrazones can undergo copper-catalyzed aerobic oxidative cyclization to yield a broad range of pyrazole derivatives. organic-chemistry.org This suggests a potential pathway for valeraldehyde dimethylhydrazone if it can be converted to an appropriate unsaturated precursor.
One common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com This process typically involves the formation of an imine and then an enamine, followed by cyclization and aromatization. youtube.com Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles. organic-chemistry.org
| Reactants | Reagents/Conditions | Product | Reference |
| β,γ-Unsaturated hydrazones | Cu-catalyst, aerobic oxidation | Pyrazole derivatives | organic-chemistry.org |
| Ketones, aldehydes, hydrazine monohydrochloride | Mild conditions, then oxidation (e.g., Br₂) | Pyrazoles | organic-chemistry.org |
| 1,3-Diketones, arylhydrazines | N,N-dimethylacetamide, room temperature | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |
Construction of Indazoles and Cinnolines
Indazoles are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazole ring. The synthesis of indazoles can be achieved through various methods, including the cyclization of hydrazone derivatives. researchgate.netajrconline.org For example, a novel method involves reacting substituted aldehydes and ketones with hydrazine in the presence of DMF to form an indazole derivative. researchgate.net Microwave-assisted synthesis has also been shown to be an efficient and eco-friendly method for producing indazoles from the cyclization of aryl hydrazones. ajrconline.org
A practical synthesis of indazoles involves the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. nih.gov This method effectively avoids the competitive Wolff-Kishner reduction that can occur in direct preparations from aldehydes. nih.gov
| Starting Material | Reagents/Conditions | Product | Reference |
| Substituted aldehyde/ketone, hydrazine | DMF | Indazole derivative | researchgate.net |
| Salicylaldehyde, hydrazine hydrates | Microwave irradiation | 1-H-indazole and 1-phenyl-1H-indazoles | ajrconline.org |
| o-Fluorobenzaldehydes/O-methyloximes, hydrazine | N/A | Indazoles | nih.gov |
Formation of Pyridines and Tetrahydropyridines
Pyridines are six-membered heterocyclic aromatic compounds. Their synthesis often relies on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org One variation on the condensation approach involves the use of dimethyl hydrazones. baranlab.org For instance, the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) is a fundamental approach to pyridine (B92270) synthesis, which can be modified to use hydroxylamine (B1172632) or hydrazone derivatives. baranlab.orgyoutube.com
The Hantzsch pyridine synthesis is a well-known method that combines a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.com
| Reactants | Reagents/Conditions | Product | Reference |
| 1,5-Dicarbonyls, ammonia | Condensation, then oxidation | Pyridine | baranlab.orgyoutube.com |
| β-Ketoester, aldehyde, ammonia/ammonium salt | Hantzsch synthesis | Dihydropyridine | youtube.com |
Exploration of Other Heterocyclic Frameworks (e.g., Tetrahydroquinolines)
The versatility of hydrazones extends to the synthesis of other heterocyclic systems. For example, quinoline (B57606) derivatives can be synthesized via the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated aldehyde with an aniline (B41778). While not directly involving valeraldehyde dimethylhydrazone, this highlights the utility of aldehyde derivatives in quinoline synthesis.
Intramolecular Cyclization Reactions for Heterocycle Formation
Intramolecular cyclization of appropriately substituted hydrazones is a powerful strategy for constructing heterocyclic rings. researchgate.netorganic-chemistry.org For instance, the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones involves the formation of a hydrazonyl radical, followed by cyclization and C=C bond cleavage to yield pyrazoles. organic-chemistry.org This type of reaction demonstrates the potential for intramolecular cyclizations of valeraldehyde dimethylhydrazone derivatives, provided they are functionalized with a suitable reactive group.
Multicomponent Reactions Leading to Heterocyclic Structures
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient and diversity-oriented approach to heterocyclic synthesis. researchgate.netmdpi.comnih.gov Hydrazones and their precursors are frequently employed in MCRs.
| Reaction Type | Reactants | Product | Reference |
| Three-component | Aldehyde, β-ketoester, hydrazine | Persubstituted pyrazole | beilstein-journals.org |
| Three-component | Malononitrile, aldehyde, hydrazine | 5-Aminopyrazole | beilstein-journals.org |
| Four-component | Malononitrile, aldehyde, β-ketoester, hydrazine | Pyrano[2,3-c]pyrazole | beilstein-journals.org |
Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation of Dimethylhydrazone Valeraldehyde Chemistry
Application of Advanced Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization
Modern spectroscopic methods provide real-time insights into chemical reactions, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.
In-situ NMR Spectroscopy
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions directly within the NMR tube. For the formation of dimethylhydrazone valeraldehyde (B50692) from valeraldehyde and 1,1-dimethylhydrazine (B165182), in-situ ¹H NMR can track the disappearance of the aldehydic proton of valeraldehyde (typically around 9.76 ppm) and the appearance of the imine proton of the hydrazone product (around 7.25 ppm). chemicalbook.com By acquiring spectra at regular intervals, the reaction kinetics can be determined.
Furthermore, in-situ NMR can help identify and characterize any reaction intermediates, such as the hemiaminal (carbinolamine) intermediate, which is often transient in hydrazone formation. The appearance and subsequent disappearance of characteristic signals for the hemiaminal's CH-OH proton would provide direct evidence for the stepwise mechanism of the reaction. While specific in-situ NMR studies on dimethylhydrazone valeraldehyde are not prevalent in the literature, the technique has been successfully applied to monitor similar cascade reactions involving hydrazone activation. acs.org The analysis of crude reaction mixtures by ¹H NMR is a common practice to check for reaction completion and the formation of desired products. acs.org
Table 1: Representative ¹H NMR Chemical Shifts for Monitoring the Formation of this compound
| Species | Functional Group | Chemical Shift (δ, ppm) |
| Valeraldehyde | Aldehydic CH | ~9.76 |
| 1,1-Dimethylhydrazine | N(CH₃ )₂ | ~2.33 |
| Hemiaminal Intermediate | CH -OH | ~4.5-5.5 (estimated) |
| This compound | CH =N | ~7.25 |
| This compound | N(CH₃ )₂ | ~2.70 |
Note: The chemical shift for the hemiaminal intermediate is an estimation based on typical values for such species.
High-Resolution Mass Spectrometry for Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for identifying reaction products and byproducts with high accuracy, enabling the determination of elemental compositions. youtube.com In the context of this compound chemistry, HRMS can confirm the molecular formula of the product, C₇H₁₆N₂, with high precision. The electron ionization (EI) mass spectrum of valeraldehyde, dimethylhydrazone shows a molecular ion peak at m/z 128, consistent with its molecular weight. nist.gov
Beyond product confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, which provides structural information and can help in the elucidation of reaction pathways and the identification of unknown intermediates or side products. nih.govnih.gov For instance, the fragmentation of the molecular ion can reveal characteristic losses. In aliphatic aldehydes, α-cleavage and McLafferty rearrangement are common fragmentation pathways. miamioh.edu For hydrazones, cleavage of the N-N bond and fragmentation of the alkyl chain are expected. While detailed HRMS fragmentation studies specifically for this compound are not extensively published, analysis of its EI mass spectrum reveals significant peaks that can be assigned to plausible fragments.
Table 2: Plausible Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
| 128 | [C₇H₁₆N₂]⁺˙ | Molecular Ion |
| 113 | [C₆H₁₃N₂]⁺ | Loss of CH₃ |
| 85 | [C₅H₁₁N]⁺˙ | Cleavage of N-N bond |
| 71 | [C₄H₉N]⁺˙ | Rearrangement and fragmentation |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 44 | [C₂H₆N]⁺ | Dimethylamine (B145610) fragment |
Data interpreted from the NIST WebBook mass spectrum of valeraldehyde, dimethylhydrazone. nist.gov
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry offer a molecular-level understanding of chemical reactions and molecular properties, complementing experimental findings. rsc.org
Quantum Chemical Calculations of Reaction Mechanisms and Energy Profiles
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the reaction mechanism of hydrazone formation. researchgate.netjocpr.com These calculations can determine the geometries and energies of reactants, transition states, intermediates, and products along the reaction coordinate. For the reaction between valeraldehyde and 1,1-dimethylhydrazine, computational studies can elucidate the energy profile for the initial nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon to form the tetrahedral hemiaminal intermediate, followed by the dehydration step to yield the final hydrazone product. numberanalytics.com
The calculated activation energies for each step can provide insights into the rate-determining step of the reaction. nih.gov Such calculations have been employed to understand the reaction kinetics of hydrazine-based fuels and the mechanisms of similar organic reactions. researchgate.netmdpi.com While specific calculations for this compound are not widely reported, theoretical studies on simpler aliphatic hydrazones have been performed, providing a foundation for understanding its electronic structure and reactivity. jocpr.com
Conformational Analysis and Stereochemical Predictions for this compound
Furthermore, the C=N bond of the hydrazone can exist as E/Z isomers. For N,N-disubstituted hydrazones derived from aldehydes, the E isomer is generally favored to minimize steric hindrance between the alkyl chain and the dimethylamino group. Dynamic NMR spectroscopy, in conjunction with computational modeling, has been used to study the stereodynamics of hindered aliphatic hydrazones, revealing restricted rotation around the N-N bond. acs.org Although significant rotational barriers are less likely in the unhindered this compound, computational analysis can predict the preferred conformations and the energy barriers to interconversion.
Transition State Modeling and Dynamics Simulations
Modeling the transition state is key to understanding the kinetics and mechanism of a chemical reaction. researchgate.net Quantum chemical calculations can locate the transition state structure for both the formation of the hemiaminal and its subsequent dehydration. The geometry and vibrational frequencies of the transition state provide valuable information about the nature of the bond-breaking and bond-forming processes.
Ab initio molecular dynamics (AIMD) simulations can provide a more dynamic picture of the reaction, simulating the trajectories of the atoms over time as the reaction proceeds. nih.gov This allows for the exploration of the potential energy surface and can reveal complex dynamic effects that are not apparent from static calculations of the minimum energy path. While computationally intensive, such simulations could provide unprecedented detail into the formation of this compound.
Research Frontiers and Future Directions in Dimethylhydrazone Valeraldehyde Chemistry
Exploration of Novel Reaction Discoveries and Methodologies
The inherent reactivity of the C=N bond in valeraldehyde (B50692) dimethylhydrazone makes it a fertile ground for discovering novel chemical reactions. Current research is focused on expanding its reaction repertoire beyond established transformations like hydrolysis and Michael additions.
One area of active investigation is the use of valeraldehyde dimethylhydrazone in novel cycloaddition reactions to construct complex heterocyclic systems. These heterocyclic compounds are of particular interest due to their potential applications in pharmaceuticals and agrochemicals. Furthermore, researchers are exploring its role in stereoselective synthesis, aiming to control the three-dimensional arrangement of atoms in the products.
The development of new catalytic systems is also a key aspect of this research. While some reactions proceed without a catalyst, the use of specific catalysts can significantly enhance reaction rates and selectivity. For instance, the addition of trace amounts of acetic acid can accelerate the formation of the hydrazone itself. Future work will likely focus on discovering more efficient and selective catalysts for reactions involving valeraldehyde dimethylhydrazone.
Potential Applications in Complex Molecule Synthesis and Chemical Biology
Valeraldehyde dimethylhydrazone and its derivatives hold considerable promise in the synthesis of complex molecules and in the field of chemical biology. Its ability to act as a precursor for various functional groups makes it a valuable building block in multi-step organic synthesis.
In the realm of complex molecule synthesis, the hydrazone moiety can be strategically employed as a protecting group or as a handle for introducing nitrogen-containing functionalities. Its participation in C-C bond formation through reactions like nucleophilic additions further expands its utility. Researchers are exploring its application in the total synthesis of natural products and other biologically active molecules.
In chemical biology, the development of derivatives of valeraldehyde dimethylhydrazone is a promising area. For example, some dimethylhydrazone derivatives have already shown potential as antitumor, antifungal, and antibacterial agents. Future research will likely involve the design and synthesis of new derivatives with tailored biological activities. This could involve creating libraries of related compounds and screening them for specific therapeutic effects.
Development of More Efficient and Environmentally Benign Transformations
In line with the principles of green chemistry, a significant research effort is directed towards developing more efficient and environmentally friendly transformations involving valeraldehyde dimethylhydrazone. This includes optimizing reaction conditions to minimize waste, reduce energy consumption, and use less hazardous reagents and solvents.
One approach is the development of catalytic reactions that can proceed under milder conditions and with higher atom economy. The use of catalysts can reduce the need for stoichiometric reagents, which often generate significant amounts of waste. Research into solvent selection is also crucial. While ethanol (B145695) is a common solvent for the synthesis of valeraldehyde dimethylhydrazone, exploring alternative, greener solvents is an ongoing endeavor.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling dimethylhydrazone valeraldehyde in laboratory settings?
- Answer : this compound requires strict adherence to hazard controls. Key measures include:
- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and indirect-ventilation goggles to prevent skin/eye contact .
- Respiratory protection: NIOSH-approved respirators with organic vapor cartridges if exposure exceeds 50 ppm .
- Storage in sealed containers away from oxidizers, acids, and ignition sources to prevent flammability risks .
- Regular training on spill management and disposal per local regulations (e.g., OSHA 1910.132) .
Q. How can researchers synthesize this compound, and what purity validation methods are recommended?
- Answer : The compound is typically synthesized via hydrazone formation by reacting valeraldehyde with dimethylhydrazine. Post-synthesis steps include:
- Purification via distillation or chromatography (e.g., silica gel columns).
- Purity validation using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). For trace impurities, HPLC with UV detection is advised .
Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?
- Answer :
- Derivatization-GC/MS : Derivatize with DNPH (2,4-dinitrophenylhydrazine) to stabilize aldehydes, followed by GC-MS analysis .
- Headspace-GC : Effective for volatile byproduct analysis (e.g., formaldehyde emissions during curing reactions) .
- Calibration curves using spiked standards are critical for accuracy, with recovery studies to account for matrix effects .
Advanced Research Questions
Q. How do storage conditions impact the stability of this compound, and how can degradation products be monitored?
- Answer :
- Stability factors : Degradation accelerates under heat, light, or prolonged storage. Store at ≤4°C in inert atmospheres (e.g., argon) to suppress oxidation .
- Monitoring methods : Use LC-MS or NMR (e.g., tracking hydrazone bond integrity via ¹H-NMR shifts at δ 7.5–8.5 ppm). Quantify degradation products like valeraldehyde using DNPH derivatization .
Q. What experimental design considerations address low recovery rates of valeraldehyde derivatives in DNPH-based methods?
- Answer : Low recoveries (e.g., 80% for isovaleraldehyde ) may arise from incomplete derivatization or breakthrough in sampler tubes. Mitigation strategies include:
- Optimizing DNPH concentration and reaction time (e.g., 24-hour derivatization at 25°C).
- Using dual-sampler systems to quantify breakthrough and adjust sampling durations .
- Validating with mass-balance calculations to confirm analyte retention .
Q. How can mixed-methods approaches resolve contradictions in mechanistic studies of this compound’s reactivity?
- Answer : Combine:
- Quantitative data : Kinetic studies (e.g., Arrhenius plots) to measure reaction rates under varying temperatures/pH.
- Qualitative data : DFT (Density Functional Theory) simulations to model transition states or intermediate stability .
- Triangulate findings using PICO frameworks (Population: reaction systems; Intervention: catalysts; Comparison: control reactions; Outcome: yield/stability) .
Q. What gaps exist in understanding the chronic toxicity of this compound, and how can longitudinal studies address them?
- Answer : Current data lack chronic exposure assessments (e.g., carcinogenicity, reproductive toxicity) . Proposed methodologies:
- In vitro models : Ames test for mutagenicity; cell viability assays (e.g., MTT) on human hepatocytes.
- In vivo models : Rodent studies with controlled dosing over 6–12 months, tracking biomarkers (e.g., liver enzymes, histopathology) .
- Ethical approval and compliance with OECD Guidelines for Testing Chemicals are mandatory .
Methodological Challenges & Solutions
Q. How can researchers optimize derivatization protocols for this compound in complex matrices (e.g., biological samples)?
- Answer :
- Matrix cleanup : Solid-phase extraction (SPE) with C18 cartridges to remove interferents .
- Derivatization enhancers : Add catalysts like pyridine to accelerate hydrazone formation .
- Internal standards : Use deuterated analogs (e.g., d₃-valeraldehyde) to correct for recovery variability .
Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
